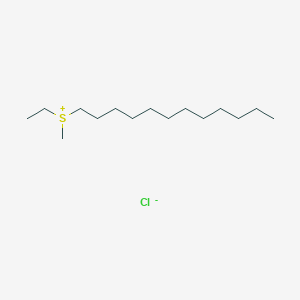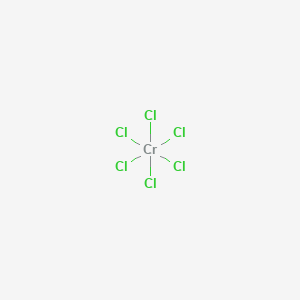
Sulfonium, dodecylethylmethyl-, chloride (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonium, dodecylethylmethyl-, chloride (1:1) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of quaternary ammonium compounds and is widely used as a surfactant, a disinfectant, and a catalyst in various chemical reactions.
Wirkmechanismus
Sulfonium, dodecylethylmethyl-, chloride (1:1) acts as a surfactant by reducing the surface tension between two immiscible liquids or between a liquid and a solid. It forms micelles in aqueous solutions, which can encapsulate hydrophobic molecules and prevent them from aggregating. As a disinfectant, sulfonium, dodecylethylmethyl-, chloride (1:1) disrupts the cell membrane of microorganisms, leading to their death. As a catalyst, sulfonium, dodecylethylmethyl-, chloride (1:1) activates the reactants by forming a complex with them, which lowers the activation energy required for the reaction to occur.
Biochemische Und Physiologische Effekte
Sulfonium, dodecylethylmethyl-, chloride (1:1) has been shown to have low toxicity in various studies. However, prolonged exposure to high concentrations of sulfonium, dodecylethylmethyl-, chloride (1:1) can cause skin irritation and respiratory problems. It has also been shown to have antimicrobial properties, which can be beneficial in preventing the spread of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Sulfonium, dodecylethylmethyl-, chloride (1:1) has several advantages for lab experiments. It is readily available in large quantities, and its synthesis method is relatively simple. It is also stable under various conditions, making it suitable for use in a wide range of applications. However, its surfactant properties can interfere with the analysis of certain molecules, and its disinfectant properties can affect the viability of cells in cell culture experiments.
Zukünftige Richtungen
There are several future directions for the use of sulfonium, dodecylethylmethyl-, chloride (1:1) in scientific research. One potential application is in the field of drug delivery, where sulfonium, dodecylethylmethyl-, chloride (1:1) can be used to encapsulate hydrophobic drugs and target specific cells or tissues. Another potential application is in the field of nanotechnology, where sulfonium, dodecylethylmethyl-, chloride (1:1) can be used to stabilize nanoparticles and control their size and shape. Further research is also needed to understand the mechanism of action of sulfonium, dodecylethylmethyl-, chloride (1:1) in various applications and to optimize its properties for specific applications.
Conclusion:
In conclusion, sulfonium, dodecylethylmethyl-, chloride (1:1) is a versatile chemical compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively used in scientific research as a surfactant, disinfectant, and catalyst. Further research is needed to explore its potential applications in drug delivery, nanotechnology, and other fields.
Synthesemethoden
Sulfonium, dodecylethylmethyl-, chloride (1:1) can be synthesized by reacting dodecylethylmethylamine with methyl iodide in the presence of sodium hydroxide. The resulting product is then treated with sulfur trioxide to form sulfonium, dodecylethylmethyl-, chloride (1:1). This synthesis method has been widely used in the laboratory to produce sulfonium, dodecylethylmethyl-, chloride (1:1) in large quantities for various applications.
Wissenschaftliche Forschungsanwendungen
Sulfonium, dodecylethylmethyl-, chloride (1:1) has been extensively used in scientific research due to its unique properties. It has been used as a surfactant in various applications, such as emulsification, dispersion, and stabilization of nanoparticles. It has also been used as a disinfectant in the food industry, hospitals, and water treatment plants. Sulfonium, dodecylethylmethyl-, chloride (1:1) has been used as a catalyst in various chemical reactions, such as the synthesis of esters, amides, and ethers.
Eigenschaften
CAS-Nummer |
14254-28-5 |
|---|---|
Produktname |
Sulfonium, dodecylethylmethyl-, chloride (1:1) |
Molekularformel |
C15H33ClS |
Molekulargewicht |
280.9 g/mol |
IUPAC-Name |
dodecyl-ethyl-methylsulfanium;chloride |
InChI |
InChI=1S/C15H33S.ClH/c1-4-6-7-8-9-10-11-12-13-14-15-16(3)5-2;/h4-15H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CSSXFMXXEQYDFF-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC[S+](C)CC.[Cl-] |
Kanonische SMILES |
CCCCCCCCCCCC[S+](C)CC.[Cl-] |
Andere CAS-Nummern |
14254-28-5 |
Synonyme |
Sulfonium, dodecylethylmethyl-, chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)






![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)



